molecular formula C11H22O2 B2920969 2-(2-Propan-2-yloxan-4-yl)propan-1-ol CAS No. 2248394-45-6

2-(2-Propan-2-yloxan-4-yl)propan-1-ol

Cat. No.: B2920969
CAS No.: 2248394-45-6
M. Wt: 186.295
InChI Key: LAJQOJGGCKRGOW-UHFFFAOYSA-N
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Description

2-(2-Propan-2-yloxan-4-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is part of a larger molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propan-2-yloxan-4-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of propene with sulfuric acid to form propan-2-ol, which is then further reacted with oxane derivatives under controlled conditions to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chemical reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Propan-2-yloxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-(2-Propan-2-yloxan-4-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Propan-2-yloxan-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: An alcohol with a similar structure but lacking the oxane ring.

    Propan-2-ol: An isomer of propan-1-ol with the hydroxyl group attached to the second carbon atom.

    Butane-1-ol: A longer-chain alcohol with similar chemical properties.

Uniqueness

2-(2-Propan-2-yloxan-4-yl)propan-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to other similar alcohols.

Properties

IUPAC Name

2-(2-propan-2-yloxan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-8(2)11-6-10(4-5-13-11)9(3)7-12/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJQOJGGCKRGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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